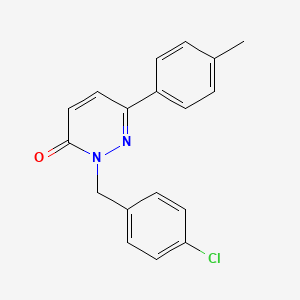

2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O/c1-13-2-6-15(7-3-13)17-10-11-18(22)21(20-17)12-14-4-8-16(19)9-5-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBCPDKWBXVFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions: The introduction of the 4-chlorobenzyl and p-tolyl groups can be accomplished through nucleophilic substitution reactions. For example, the reaction of 4-chlorobenzyl chloride with a pyridazinone derivative in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

4-Benzyl-6-p-Tolylpyridazin-3(2H)-one

- Structure : Benzyl group (electron-donating) at position 2 vs. 4-chlorobenzyl in the target compound.

- Crystallographic data (R factor = 0.041) confirms planar geometry, similar to the target compound, but with altered π-π stacking due to the benzyl group .

4-(4-Chlorobenzyl)-6-(4-Methoxy-3-Methylphenyl)pyridazin-3(2H)-one (3c)

- Structure : Additional methoxy and methyl groups at position 5.

- Impact : The methoxy group enhances solubility via hydrogen bonding, while the methyl group increases steric hindrance. IR spectroscopy (υmax = 1659 cm⁻¹ for C=O) and NMR data (δ 3.87 ppm for CH3O) confirm electronic modulation .

2-(4-Bromobenzyl)-6-Methylpyridazin-3(2H)-one (18a)

Substituent Variations at Position 6

6-(p-Tolyl)pyridazin-3(2H)-one (CAS 2166-32-7)

- Structure : Lacks the 4-chlorobenzyl group at position 2.

- Impact : Simplified structure with lower molecular weight (MW = 214.2 vs. 326.8 for the target compound). Serves as a baseline for assessing the contribution of the 4-chlorobenzyl group to activity .

6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-one

- Structure: Partially saturated pyridazinone ring.

Hybrid and Complex Derivatives

2-(2-(4-Methylpiperazin-1-yl)-2-Oxoethyl)-6-(p-Tolyl)pyridazin-3(2H)-one

- Structure : Piperazine-linked oxoethyl group at position 2.

- SMILES notation (CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C) highlights structural complexity .

6-(4-Chloro-2-Fluoro-3-Phenoxybenzyl)pyridazin-3(2H)-one

- Structure: Fluorine and phenoxy groups introduce steric and electronic complexity.

- Impact: Fluorine’s electronegativity and phenoxy’s bulk may improve selectivity for specific enzymatic targets, as evidenced by InChIKey: VONKLJWRJVFOST .

Key Comparative Data Table

Biological Activity

2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazine family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazinone core with specific substitutions that enhance its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a pyridazinone core substituted with a 4-chlorobenzyl group at the 2-position and a p-tolyl group at the 6-position. The synthesis typically involves cyclization of hydrazine derivatives with diketones or ketoesters, followed by nucleophilic substitution reactions to introduce the aromatic groups.

Synthetic Route Overview

- Formation of Pyridazinone Core : Cyclization under acidic or basic conditions.

- Substitution Reactions : Nucleophilic substitution using bases like potassium carbonate to attach the aromatic groups.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways and promoting apoptosis in cancer cells through modulation of key signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit bacterial enzymes and disrupt cell membrane integrity. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Escherichia coli | MIC comparable to ciprofloxacin |

Anticancer Activity

The compound has shown promise as an anticancer agent. It may induce apoptosis in cancer cells by targeting specific signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Mechanisms :

Comparative Analysis with Similar Compounds

| Compound | Structure Comparison | Biological Activity |

|---|---|---|

| 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | Similar structure with phenyl group | Moderate antimicrobial activity |

| 2-(4-chlorobenzyl)-6-(m-tolyl)pyridazin-3(2H)-one | Similar structure with m-tolyl group | Lower anticancer activity |

The unique combination of substituents in this compound enhances its binding affinity to specific molecular targets, distinguishing it from similar compounds.

Q & A

Q. What are the common synthetic routes for 2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, a base-catalyzed reaction between 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one and aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under sodium ethoxide catalysis yields pyridazinone derivatives . Reaction parameters such as temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reactants are critical for optimizing yield and purity. Recrystallization in 90% ethanol is often employed for purification .

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : H-NMR (DMSO-d) reveals aromatic protons (δ 6.84–7.55 ppm), methyl groups (δ 2.26 ppm), and carbonyl-associated protons (δ 3.97 ppm) .

- IR Spectroscopy : A strong C=O stretch at ~1659 cm confirms the pyridazinone core .

- Elemental Analysis : Used to validate molecular formula (e.g., CHClNO) with calculated vs. observed percentages (e.g., C: 66.96% vs. 66.76%) .

Q. What are the primary applications of this compound in academic research?

Methodological Answer: The compound is a scaffold for studying:

- Biological Activities : Pyridazinones are evaluated for enzyme inhibition (e.g., p38 MAP kinase) via in vitro assays using purified enzymes and cell-based models .

- Structure-Activity Relationships (SAR) : Modifications at the 4-chlorobenzyl or p-tolyl groups are systematically tested to optimize pharmacodynamic properties .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during X-ray structure determination?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities . For disordered regions:

Q. How do contradictory spectral or crystallographic data arise, and how can they be resolved?

Methodological Answer: Contradictions may stem from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic) alters bond angles. Validate via differential scanning calorimetry (DSC) .

- Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl). Standardize solvent systems for reproducibility .

- Dynamic vs. Static Disorder : Use temperature-dependent crystallography to distinguish between thermal motion and true disorder .

Q. What strategies improve yield in multi-step syntheses of pyridazinone derivatives?

Methodological Answer:

- Catalyst Screening : Replace sodium ethoxide with milder bases (e.g., KCO) to reduce side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from overnight to 1–2 hours) while maintaining high yields (>85%) .

- Flow Chemistry : Enables precise control of reaction parameters (e.g., residence time, temperature) for scalability .

Q. How can computational methods aid in predicting biological activity or crystallization behavior?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., kinases) .

- DFT Calculations : Optimize molecular geometry and predict electrostatic potential surfaces to guide crystallization trials .

- Crystal Structure Prediction (CSP) : Software (e.g., Mercury) identifies likely polymorphs based on lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.